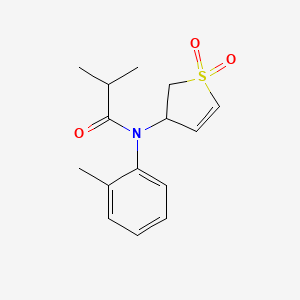
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide, also known as DTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a thioxothiazolidine derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide exerts its effects by modulating the activity of various signaling pathways. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has several advantages for lab experiments. It is easy to synthesize and has high purity. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is also stable and can be stored for long periods without degradation. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide can also interfere with some assays due to its reducing properties.
Future Directions
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. One area of research is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its effects on various signaling pathways. In addition, the development of new synthetic methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its derivatives is an area of interest for future research.
Conclusion
In conclusion, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is a novel compound that has potential applications in various fields. Its synthesis method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate various signaling pathways and has biochemical and physiological effects. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide involves the reaction of 2-methylphenylpropanoic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with hydrogen peroxide and sulfuric acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. This method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect against oxidative stress-induced damage in cells. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-8-9-20(18,19)10-13)14-7-5-4-6-12(14)3/h4-9,11,13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJZHVGYJEGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)
![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5974688.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)